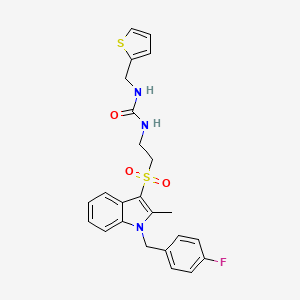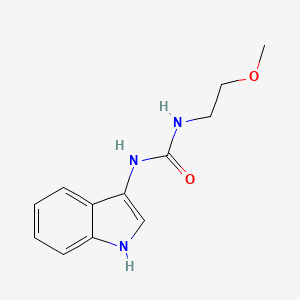
1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to a urea group, which is further substituted with a 2-methoxyethyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carboxylic acid with 2-methoxyethylamine to form the corresponding amide. This amide is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, which play a role in mood regulation and other physiological processes. The urea group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea can be compared with other indole derivatives, such as:
1-(1H-indol-3-yl)-3-(2-hydroxyethyl)urea: This compound features a hydroxyethyl group instead of a methoxyethyl group, which may result in different biological activities and chemical reactivity.
1-(1H-indol-3-yl)-3-(2-chloroethyl)urea: The presence of a chloroethyl group can enhance the compound’s reactivity towards nucleophiles, making it useful in different synthetic applications.
1-(1H-indol-3-yl)-3-(2-ethyl)urea: This compound lacks the methoxy group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-7-6-13-12(16)15-11-8-14-10-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFMIZHSJHWWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
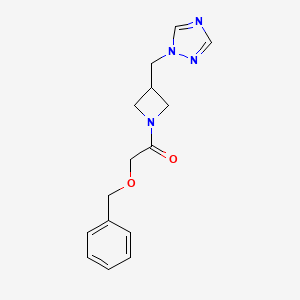
![ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2553382.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
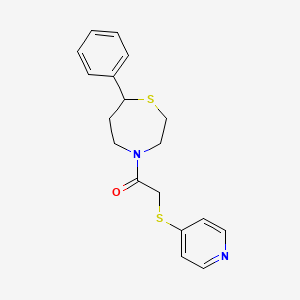
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)
![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2553390.png)


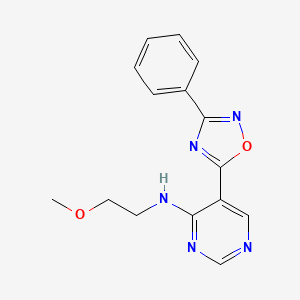

![6-(2-methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2553399.png)
